1-(Methanesulfonylmethyl)naphthalene
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Overview
Description
1-(Methanesulfonylmethyl)naphthalene is an organic compound characterized by a naphthalene ring substituted with a methanesulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methanesulfonylmethyl)naphthalene typically involves the reaction of naphthalene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through electrophilic aromatic substitution, where the methanesulfonylmethyl group is introduced to the naphthalene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions: 1-(Methanesulfonylmethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce a variety of substituted naphthalenes .
Scientific Research Applications
1-(Methanesulfonylmethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Methanesulfonylmethyl)naphthalene exerts its effects involves electrophilic aromatic substitution. The methanesulfonylmethyl group acts as an electron-withdrawing group, influencing the reactivity of the naphthalene ring. This effect is crucial in determining the compound’s behavior in various chemical reactions .
Comparison with Similar Compounds
Naphthalene: The parent compound, lacking the methanesulfonylmethyl group.
1-Methylnaphthalene: Similar structure but with a methyl group instead of methanesulfonylmethyl.
1-Naphthylmethanesulfonate: A related compound with a sulfonate group.
Uniqueness: 1-(Methanesulfonylmethyl)naphthalene is unique due to the presence of the methanesulfonylmethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
1-(methylsulfonylmethyl)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-15(13,14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWFAAUJPDWQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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